molecular formula C7H16N2 B1312490 Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 29618-57-3

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No.: B1312490
CAS No.: 29618-57-3
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-ZETCQYMHSA-N
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Description

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide: An organosulfur compound with similar solvent properties but different chemical structure and applications.

    Dimethyl fumarate: Used in the treatment of multiple sclerosis, with a distinct mechanism of action involving the Nrf2 pathway.

    Dimethyl sulfide: A simpler sulfur compound with different chemical properties and uses.

Uniqueness

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in various scientific disciplines.

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427991
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29618-57-3
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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